3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide
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Overview
Description
3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a small molecule with potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using specialized equipment and conditions tailored to the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide include other benzenesulfonamide derivatives with different substituents on the benzene ring or the piperazine moiety.
Uniqueness
Its methoxy and piperazinylcarbonyl groups contribute to its unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-methoxy-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22-10-12-23(13-11-22)20(24)17-8-6-16(7-9-17)15-21-28(25,26)19-5-3-4-18(14-19)27-2/h3-9,14,21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUYNGEMSBMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>60.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821209 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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